![molecular formula C17H19BrFN3O B12235912 2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B12235912.png)
2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
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Overview
Description
2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and halogenated phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the halogenated phenyl groups, and the coupling with the pyrimidine ring. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Halogenated Phenyl Groups: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) and Selectfluor.
Coupling with Pyrimidine Ring: The final step involves coupling the piperidine derivative with a pyrimidine precursor under conditions that may include palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone, Sodium methoxide (NaOCH3) in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: An antidiabetic agent used to prepare Canagliflozin.
(2-Chloro-5-bromophenyl)(4-fluorophenyl)methanone: A compound with similar halogenated phenyl groups.
Uniqueness
2-({1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H19BrFN3O |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
InChI |
InChI=1S/C17H19BrFN3O/c1-12-9-20-17(21-10-12)23-15-4-6-22(7-5-15)11-13-8-14(19)2-3-16(13)18/h2-3,8-10,15H,4-7,11H2,1H3 |
InChI Key |
CEZWNVMVQLSFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)F)Br |
Origin of Product |
United States |
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